REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[CH:5]=[N:6][C:7]=1Cl.[Na+].[I-:14]>I>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[CH:5]=[N:6][C:7]=1[I:14] |f:1.2|
|
Name
|
|
Quantity
|
4500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1Cl)C(=O)OC
|
Name
|
|
Quantity
|
3501 mg
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
was cooled at 0° C.
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with 15 ml of MeOH
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with DCM and once with DCM/MeOH (5%)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1I)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.505 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |